Methyltetrazine-PEG8-N3
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Overview
Description
Methyltetrazine-PEG8-N3 is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). This compound is particularly notable for its role in click chemistry, where it facilitates bio-conjugation through its azide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-N3 is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and an azide group linked through a linear PEG chain. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and techniques. The process ensures high purity and reproducibility, making it suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG8-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Typically carried out at room temperature with appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are bio-conjugates that are used in various scientific applications, particularly in the synthesis of PROTACs .
Scientific Research Applications
Methyltetrazine-PEG8-N3 has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for bio-conjugation and synthesis of complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in situ.
Medicine: Utilized in the development of targeted therapy drugs through the synthesis of PROTACs.
Industry: Applied in the production of high-purity bio-conjugates for research and development.
Mechanism of Action
Methyltetrazine-PEG8-N3 exerts its effects through bioorthogonal chemistry, specifically through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules, forming stable bio-conjugates. This mechanism allows for the selective targeting and degradation of proteins in PROTAC applications .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-N3
- Methyltetrazine-PEG12-N3
- Methyltetrazine-PEG24-N3
Uniqueness
Methyltetrazine-PEG8-N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly effective in bio-conjugation and PROTAC synthesis compared to its shorter or longer PEG counterparts .
Properties
Molecular Formula |
C29H46N8O9 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5H,6-24H2,1H3,(H,31,38) |
InChI Key |
VLLVXWIRBLYSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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